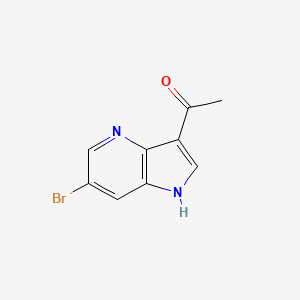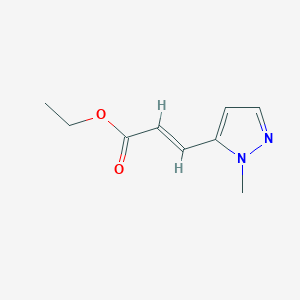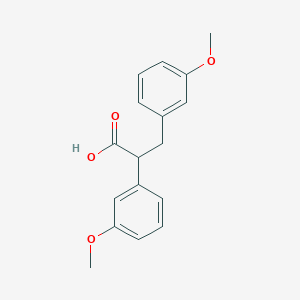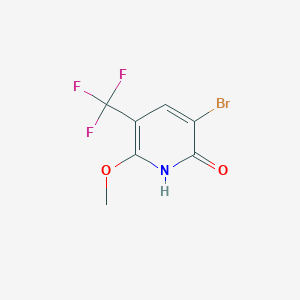
3-Acetyl-6-bromo-4-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-6-bromo-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their interesting biochemical and biophysical properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-bromo-4-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method includes the site-selective Pd-catalyzed Sonogashira reactions of 3,4-dibromopyridine with alkynes, followed by Pd-catalyzed tandem C-N couplings and cyclizations with amines . Another approach involves the use of nicotinic acid derivatives or 2,6-dichloropyridine, with microwave heating to accelerate the epoxide-opening-cyclization-dehydration sequence .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to enhance reaction efficiency and yield. The use of robust catalysts and optimized reaction conditions ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-6-bromo-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield de-brominated or reduced azaindole derivatives.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of azaindole oxides.
Reduction: Formation of de-brominated azaindole derivatives.
Substitution: Formation of various substituted azaindole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-6-bromo-4-azaindole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 3-acetyl-6-bromo-4-azaindole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-azaindole
- 3-Acetyl-4-azaindole
- 6-Bromo-4-azaindole
Uniqueness
The combination of these functional groups in the azaindole scaffold enhances its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
1-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-4-11-8-2-6(10)3-12-9(7)8/h2-4,11H,1H3 |
InChI-Schlüssel |
HERBEFOTXSPMOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C1N=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)







![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)

